ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate
Description
Ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate is a synthetic organic compound featuring a propanoate ester backbone substituted with a cyclohexyl group at the 2-position and a 4-methylphenylamino moiety at the 3-position. Its molecular formula is $ \text{C}{19}\text{H}{25}\text{NO}_{3} $, with a molecular weight of 315.4 g/mol.
Properties
IUPAC Name |
ethyl 2-cyclohexyl-3-(4-methylanilino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-3-22-18(21)16(14-7-5-4-6-8-14)17(20)19-15-11-9-13(2)10-12-15/h9-12,14,16H,3-8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAIABBUSPOXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387261 | |
| Record name | ST037907 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6077-96-9 | |
| Record name | ST037907 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate compound.
Amination: The intermediate is then reacted with 4-methylaniline under acidic conditions to introduce the 4-methylphenylamino group.
Esterification: The final step involves esterification to form the ethyl ester of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Purification: Employing techniques like recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.
Major Products
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
a) 3-[(4-Methylphenyl)amino]-3-oxopropanoic Acid
- Structure : The carboxylic acid counterpart of the target ester, lacking the ethyl cyclohexyl ester group.
- Properties: Higher polarity due to the carboxylic acid group, leading to moderate solubility in polar solvents (e.g., ethanol, DMSO) . Safety Profile: Classified as hazardous, requiring medical attention upon exposure .
- Key Difference : The esterification in the target compound likely enhances lipophilicity, improving cell membrane permeability compared to the acid form.
b) Methyl 2-Cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate
- Structure : Methyl ester variant of the target compound.
- Hypothesized Properties: Lower molecular weight ($ \text{C}{18}\text{H}{23}\text{NO}_{3} $, 301.4 g/mol) than the ethyl ester. Potentially higher volatility but reduced stability in aqueous environments due to shorter alkyl chains.
Substituent-Modified Analogs
a) Ethyl 2-Phenyl-3-[(4-methylphenyl)amino]-3-oxopropanoate
- Structure : Replaces the cyclohexyl group with a phenyl ring.
- Reduced steric hindrance compared to the cyclohexyl-substituted compound.
b) Ethyl 2-Cyclohexyl-3-[(4-chlorophenyl)amino]-3-oxopropanoate
- Structure : Substitutes the 4-methyl group on the phenyl ring with a chlorine atom.
- Impact: Enhanced electronegativity could improve binding affinity to biological targets (e.g., enzymes). Potential increase in toxicity due to the chloro substituent.
Data Table: Comparative Properties of Selected Analogs
Research Findings and Functional Implications
Pharmacological Potential
- The cyclohexyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in cyclohexyl-containing kinase inhibitors.
- The ester group likely acts as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid form, which could interact with biological targets like proteases or oxidoreductases.
Stability and Reactivity
- Esters generally exhibit greater hydrolytic stability in acidic conditions compared to their acid counterparts. However, alkaline conditions may accelerate ester hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
